4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one
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Overview
Description
4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one is a heterocyclic compound featuring a 1,2,4-oxadiazole ring fused with a cyclohexanone moiety
Mechanism of Action
Target of Action
Similar compounds have been found to interact with peroxisome proliferator-activated receptors (pparδ/β) . These receptors play a crucial role in the regulation of cellular differentiation, development, and metabolism.
Mode of Action
Based on its structural similarity to other oxadiazole derivatives, it may form intramolecular hydrogen bonds , which could influence its interaction with target proteins.
Biochemical Pathways
If it does indeed target pparδ/β, it could potentially influence lipid metabolism, glucose homeostasis, and inflammatory responses .
Result of Action
If it acts as an agonist of PPARδ/β, it could potentially modulate gene expression and induce cellular responses related to metabolism and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the cyclohexanone moiety. One common method involves the cyclization of amidoximes with carboxylic acids or their derivatives under acidic or basic conditions. For instance, the reaction of amidoximes with acyl chlorides in the presence of a base such as triethylamine can yield the desired oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazoles with various functional groups.
Scientific Research Applications
4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials, including polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoic acid: Similar oxadiazole ring but with a different substituent.
2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine: Contains a piperidine ring instead of a cyclohexanone moiety.
Uniqueness
4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one is unique due to the combination of the oxadiazole ring with a cyclohexanone moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6-10-9(13-11-6)7-2-4-8(12)5-3-7/h7H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBWGTJNGDKJTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCC(=O)CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1339256-33-5 |
Source
|
Record name | 4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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